molecular formula C19H16N8OS B11061723 10-({4-methyl-5-[(1H-tetrazol-5-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one

10-({4-methyl-5-[(1H-tetrazol-5-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one

Cat. No.: B11061723
M. Wt: 404.5 g/mol
InChI Key: FAXGIQBFHUTUSV-UHFFFAOYSA-N
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Description

10-({4-METHYL-5-[(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE is a complex organic compound that features a unique combination of acridinone, triazole, and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-({4-METHYL-5-[(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE typically involves multi-step organic synthesis. The process begins with the preparation of the acridinone core, followed by the introduction of the triazole and tetrazole groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

10-({4-METHYL-5-[(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the acridinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

10-({4-METHYL-5-[(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 10-({4-METHYL-5-[(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, disrupting their normal function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The pathways involved may include oxidative stress, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Acridine derivatives: Known for their antimicrobial and anticancer properties.

    Triazole derivatives: Widely used in medicinal chemistry for their antifungal and antiviral activities.

    Tetrazole derivatives: Commonly used in pharmaceuticals for their bioisosteric properties.

Uniqueness

10-({4-METHYL-5-[(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE is unique due to its combination of acridinone, triazole, and tetrazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H16N8OS

Molecular Weight

404.5 g/mol

IUPAC Name

10-[[4-methyl-5-(2H-tetrazol-5-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]acridin-9-one

InChI

InChI=1S/C19H16N8OS/c1-26-17(22-23-19(26)29-11-16-20-24-25-21-16)10-27-14-8-4-2-6-12(14)18(28)13-7-3-5-9-15(13)27/h2-9H,10-11H2,1H3,(H,20,21,24,25)

InChI Key

FAXGIQBFHUTUSV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=NNN=N2)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53

Origin of Product

United States

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